5-Nitro-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone
CAS No.: 329722-32-9
Cat. No.: VC21097271
Molecular Formula: C15H22N2O5
Molecular Weight: 310.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329722-32-9 |
|---|---|
| Molecular Formula | C15H22N2O5 |
| Molecular Weight | 310.35 g/mol |
| IUPAC Name | 1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-nitrophenyl]ethanone |
| Standard InChI | InChI=1S/C15H22N2O5/c1-10(18)13-7-11(17(20)21)5-6-14(13)22-9-12(19)8-16-15(2,3)4/h5-7,12,16,19H,8-9H2,1-4H3 |
| Standard InChI Key | UTFMIXVPSUKJQJ-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCC(CNC(C)(C)C)O |
| Canonical SMILES | CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCC(CNC(C)(C)C)O |
Introduction
Chemical Structure and Properties
5-Nitro-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone is a complex organic compound with a molecular formula of C15H22N2O5 and a molecular weight of 310.35 g/mol . The compound features several functional groups including a nitro group, a tert-butylamino group, and a hydroxypropoxy group attached to an acetophenone core. Its unique structure contributes to its specialized role in pharmaceutical synthesis and research applications.
The compound is identified by its CAS number 329722-32-9 and is also known by the synonym 1-[5-Nitro-2-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]ethanone . Alternative nomenclature includes 1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-nitrophenyl]ethanone, reflecting the positioning of functional groups within its structure .
Physical and Chemical Properties
The physical and chemical properties of 5-Nitro-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C15H22N2O5 |
| Molecular Weight | 310.35 g/mol |
| Exact Mass | 310.153 |
| CAS Number | 329722-32-9 |
| Polar Surface Area (PSA) | 104.38 |
| LogP | 2.8393 |
The compound possesses a LogP value of 2.8393, indicating moderate lipophilicity which influences its membrane permeability characteristics and potential pharmaceutical applications . The polar surface area of 104.38 provides insight into its potential for biological membrane penetration, with this value suggesting moderate limitations to passive membrane permeability.
Role as a Celiprolol Intermediate
The compound serves a critical role as an intermediate in the synthesis of celiprolol, a selective β1-receptor antagonist with partial β2-receptor agonist properties . Celiprolol belongs to the class of β-blocker medications typically used in the management of hypertension and other cardiovascular conditions.
The structural features of 5-Nitro-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone make it a key precursor in the chemical synthesis pathway of celiprolol. In particular, the presence of the tert-butylamino and hydroxypropoxy groups provides essential structural elements that are maintained in the final celiprolol molecule, while the nitro group likely undergoes transformation during subsequent synthesis steps.
Relationship to Celiprolol Production
As a pharmaceutical intermediate, 5-Nitro-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone represents an important step in the synthetic pathway to celiprolol. The conversion of this intermediate to the final active pharmaceutical ingredient involves additional chemical modifications that retain the core structural elements while introducing the specific pharmacophore required for beta-blocking activity.
The pharmaceutical significance of this compound lies in its position in the production chain of a medication used globally for cardiovascular disease management. As such, the quality, purity, and availability of this intermediate can impact the production and supply of celiprolol as a therapeutic agent.
Applications in Research
Beyond its role in celiprolol synthesis, 5-Nitro-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone has applications in various scientific research contexts. The compound is categorized under "Bioactive Small Molecules," suggesting potential biological activity that may be explored in pharmaceutical research .
The compound may serve as a valuable tool in structure-activity relationship studies, helping researchers understand the pharmacological properties of β-blockers and related compounds. Its well-defined chemical structure with multiple functional groups makes it useful for investigating chemical modification strategies and their impact on biological activity.
| Supplier | Catalog Number | Package Size | Price (USD) | Lead Time |
|---|---|---|---|---|
| Aladdin Scientific | ALA-N350963-25mg | 25 mg | $228.90 | 5 days to 8-12 weeks |
| Santa Cruz Biotechnology | sc-396471 | 25 mg | $320.00 | Not specified |
The significant price point for relatively small quantities (25 mg) indicates the specialized nature of this compound and the precision required in its synthesis. The extended lead times reported by some suppliers suggest potential challenges in production or limited stock maintenance due to specialized demand .
Related Compounds
Structural Analogs and Derivatives
A notable related compound is 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone, which is identified as "Celiprolol Hydrochloride Impurity A" . This compound differs from 5-Nitro-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone by having an amino group in place of the nitro group, resulting in a molecular formula of C15H24N2O3 and a lower molecular weight of 280.36 g/mol.
The relationship between these compounds suggests that 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone may be either a precursor to or a degradation product of 5-Nitro-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone in the celiprolol synthesis pathway. Alternatively, it could result from the reduction of the nitro group to an amino group during synthesis or storage.
Structure-Function Relationship
The functional groups present in 5-Nitro-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone contribute significantly to its role as a celiprolol intermediate. The acetophenone core provides a stable aromatic scaffold, while the nitro group serves as an important functional handle for further transformations. The tert-butylamino group contributes to the selective β1-receptor antagonism in the final celiprolol molecule, and the hydroxypropoxy linker establishes the appropriate spatial arrangement of pharmacophores necessary for receptor binding.
Understanding the structure-function relationship of this intermediate helps elucidate the molecular basis for celiprolol's pharmacological activity. The specific arrangement of functional groups in 5-Nitro-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone provides essential structural elements that, after appropriate modifications, confer the desired therapeutic properties to celiprolol.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume